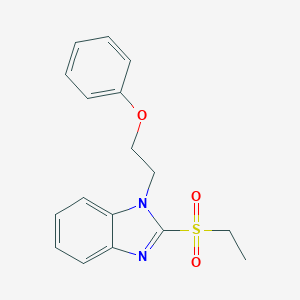
methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MCP is a pyrazole derivative that is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. In addition, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been found to have a positive effect on cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its stability and solubility in a variety of solvents. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for researchers. However, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has some limitations as well, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. Researchers are also investigating the potential use of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate and its potential side effects.
In conclusion, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs, and it has been found to exhibit a wide range of biological activities. Further studies are needed to fully understand the mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate and its potential side effects, but the future looks bright for this promising compound.
Synthesis Methods
The synthesis of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-1,3-dioxolan-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-methyl-1,3-dioxolane-2-ylidenehydrazine. Finally, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is obtained by the reaction of 4-methyl-1,3-dioxolane-2-ylidenehydrazine with ethyl cyanoacetate in the presence of acetic anhydride. The synthesis of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-9-3-5-11(6-4-9)16-8-10(7-14)12(15-16)13(17)18-2/h3-6,8H,1-2H3 |
InChI Key |
MTCLBCJTBZBKPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![N-{4-[4-benzyl-5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282956.png)
![N-{4-[4-benzyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282958.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)